
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group at positions 4, 5, and 6 of the benzene ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol typically involves the condensation of 2-aminophenol with trifluoromethyl-substituted aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and under reflux conditions in solvents like ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts like mesoporous titania–alumina mixed oxide (MTAMO) can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding benzoxazole.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Benzoxazole derivatives.
Substitution: Substituted benzoxazoles with various functional groups.
Scientific Research Applications
4,5,6-Trifluoro-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and π-π interactions with biological targets. This allows the compound to effectively inhibit enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
- 2-Chloro-4,5,6-trifluoro-1,3-benzoxazole
- 5-(Trifluoromethyl)-1,3-benzoxazole-2-thiol
- 5-Chloro-1,3-benzoxazole-2-thiol
Comparison: 4,5,6-Trifluoro-1,3-benzoxazole-2-thiol is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to other benzoxazole derivatives. This makes it a valuable compound in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C7H2F3NOS |
|---|---|
Molecular Weight |
205.16 g/mol |
IUPAC Name |
4,5,6-trifluoro-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H2F3NOS/c8-2-1-3-6(5(10)4(2)9)11-7(13)12-3/h1H,(H,11,13) |
InChI Key |
RRJGVSDIWUVLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)NC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)
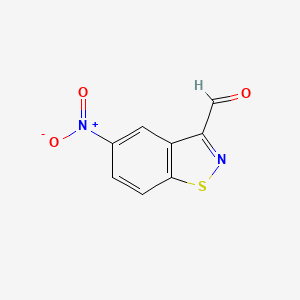
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)



![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)
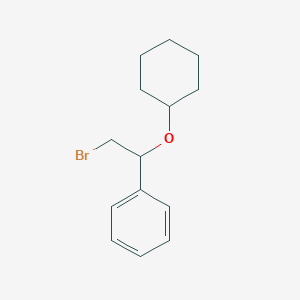
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
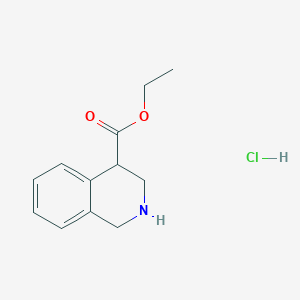
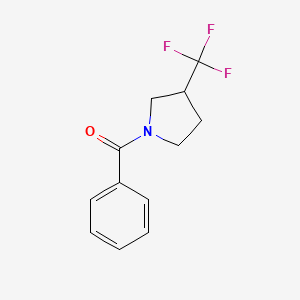

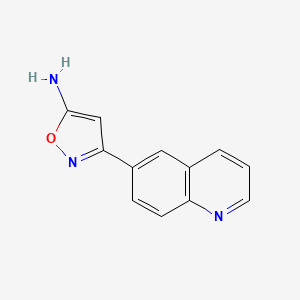
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
